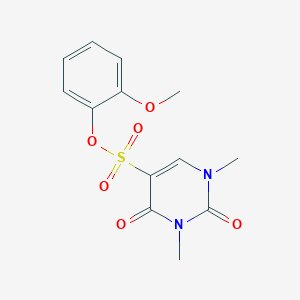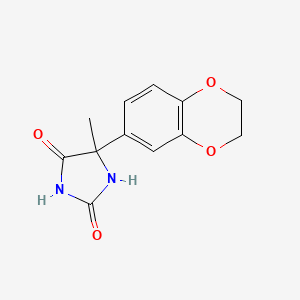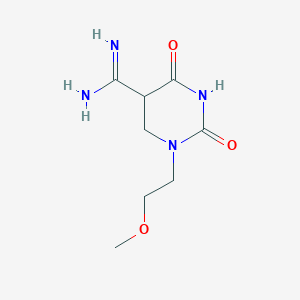![molecular formula C9H7ClN2 B2643786 3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 103589-67-9](/img/structure/B2643786.png)
3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C9H7ClN2 . It is also known by its IUPAC name, 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 . This indicates that the compound contains a cyclopenta[c]pyridine ring with a chlorine atom and a nitrile group attached.Physical And Chemical Properties Analysis
The compound has a molecular weight of 178.62 . It has a predicted boiling point of 315.9±42.0 °C and a predicted density of 1.33±0.1 g/cm3 . The compound’s pKa is predicted to be -1.01±0.20 .Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Synthesis Techniques and Structural Analysis : Research has focused on synthesizing various pyridine and pyrimidine derivatives, investigating their crystal structures and molecular configurations using X-ray diffraction and spectroscopic methods. For example, compounds have been synthesized to explore their structural configurations, showcasing the importance of such derivatives in understanding molecular interactions and bond lengths within crystal lattices (Moustafa & Girgis, 2007).
Spectroscopic Analysis and Optical Properties
- Optical and Spectroscopic Properties : Studies have examined the optical functions, including absorption and fluorescence spectra, of pyridine derivatives. This research is crucial for applications in materials science, especially for developing materials with specific optical characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Synthetic Routes and Molecular Docking
- Novel Synthetic Approaches : Research has introduced new methods for synthesizing indeno[2,1-c]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis. This includes exploring reactions under various conditions to yield compounds with potential for further chemical modifications (Landmesser, Linden, & Hansen, 2008).
- Molecular Docking and Biological Activity : Some studies have investigated the potential biological activities of pyridine derivatives through molecular docking analyses. This involves predicting the interaction between synthesized compounds and target proteins, suggesting applications in drug discovery (Flefel et al., 2018).
Applications in Heterocyclic Chemistry
- Heterocyclic Chemistry : The synthesis and characterization of pyridine derivatives have broad implications in heterocyclic chemistry, providing insights into the synthesis of complex molecules that could have applications in pharmaceuticals, agrochemicals, and materials science (Ershov et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-11)7-3-1-2-6(7)5-12-9/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGGCQGXMOSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)


![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2643709.png)

![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)
![(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2643719.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)

